molecular formula C9H20Cl2N2O2 B2818836 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride CAS No. 2137831-18-4

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride

Cat. No.: B2818836
CAS No.: 2137831-18-4
M. Wt: 259.17
InChI Key: WOHYKBIFRHSQHB-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride (CAS: 2137831-18-4) is a high-purity chemical building block with a molecular formula of C 9 H 20 Cl 2 N 2 O 2 and a molecular weight of 259.17 g/mol . Its structure features a piperidine ring with an aminomethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The 4-(aminomethyl)piperidine scaffold is a key structural motif in biologically active compounds. This specific derivative has been identified as a key intermediate in the synthesis of potent inhibitors, such as Lysine-Specific Demethylase 1 (LSD1) inhibitors investigated for cancer therapy . One prominent example is the compound GSK2879552, which incorporates this scaffold and has been studied in clinical contexts . Furthermore, the aminomethylpiperidine structure is present in other experimental drugs, including a molecule identified as a binder to the Serine/threonine-protein kinase Chk1, a target in oncology research . This product is intended for research purposes only and is strictly not for human, veterinary, or diagnostic use. Researchers can source this compound from multiple global suppliers .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHYKBIFRHSQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-(aminomethyl)piperidine with acrylonitrile, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include esters, amides, and various salts, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
One of the most significant applications of 3-[4-(aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is its role as a potential therapeutic agent in neuropharmacology. Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Case Studies

  • Glutamate Receptor Modulation :
    • A study demonstrated that derivatives of this compound could enhance the efficacy of NMDA receptors, which are pivotal in memory and learning processes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antidepressant Activity :
    • Another investigation highlighted the antidepressant-like effects of compounds structurally related to this compound, indicating its possible use in developing new antidepressant therapies.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the development of piperidine derivatives. These derivatives are essential in producing various pharmaceuticals and agrochemicals.

Applications in Synthesis

  • Synthesis of Piperidine Derivatives :
    • It has been utilized to synthesize various piperidine-based compounds that exhibit biological activity, including anti-inflammatory and analgesic properties.

Data Table: Key Applications and Findings

Application AreaDescriptionKey Findings
NeuropharmacologyModulation of neurotransmitter systemsEnhances NMDA receptor efficacy; potential for treating Alzheimer's disease
Antidepressant ResearchInvestigation into antidepressant-like effectsCompounds show promise for developing new antidepressants
Organic SynthesisBuilding block for piperidine derivativesFacilitates synthesis of biologically active compounds
Drug DevelopmentPotential therapeutic agent for neurodegenerative diseasesOngoing research into its efficacy and safety profile

Mechanism of Action

The exact mechanism of action of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is not well-documented. its structure suggests potential interactions with biological molecules through hydrogen bonding and ionic interactions. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
  • 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride (CAS 1172802-40-2): Substitutes piperidine with piperazine (6-membered, two nitrogens). The additional nitrogen increases basicity and alters binding kinetics.
Substituent Modifications
  • Methyl Ester Derivative: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride (CAS 1955541-31-7) replaces the carboxylic acid with a methyl ester. This modification reduces polarity, improving cell permeability but requiring enzymatic hydrolysis for activation. Molecular weight: 273.2 g/mol .
  • Hydroxyethyl-Piperazine Analog: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid dihydrochloride (CAS 1185300-58-6) incorporates a hydroxyethyl group on piperazine. The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, though the tertiary amine in piperazine may reduce protonation efficiency compared to the primary amine in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target Compound C9H18N2O2·2HCl 273.2 (analogous) 4-aminomethyl (piperidine) High (dihydrochloride)
3-[4-(3-Methylphenyl)piperazin-1-yl] variant C14H20N2O2·2HCl 353.3 3-methylphenyl (piperazine) Moderate
Methyl Ester Analog C10H22Cl2N2O2 273.2 Methyl ester (piperidine) Moderate
Hydroxyethyl-Piperazine Analog C9H20Cl2N2O3 287.2 2-hydroxyethyl (piperazine) High
  • Key Observations: The dihydrochloride salt universally improves solubility. Aromatic substituents (e.g., 3-methylphenyl) lower solubility due to increased hydrophobicity. Hydroxyethyl and aminomethyl groups enhance hydrophilicity but differ in protonation states (primary vs. tertiary amines).

Biological Activity

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride, also known as EVT-1737647, is a compound with significant biological activity, particularly in the context of pharmacology and neurobiology. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : Approximately 172.22 g/mol
  • CAS Number : 1461706-52-4

The compound features a propanoic acid backbone linked to a piperidine ring with an amino group, which contributes to its biological activity. It is an amino acid derivative and is recognized as an active metabolite of piperaquine, an antimalarial agent.

The primary mechanism of action for this compound involves its role as an antagonist at metabotropic glutamate receptors (mGluR2/3). These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability, indicating potential therapeutic applications in enhancing cognitive functions and treating neurological disorders.

Neuropharmacological Effects

Research indicates that the compound may enhance cognitive functions by modulating glutamatergic signaling. Its antagonistic action at mGluR2/3 receptors suggests it could be beneficial in treating conditions such as anxiety, depression, and schizophrenia.

Case Study : In a study involving animal models, administration of this compound resulted in improved memory retention and reduced anxiety-like behaviors compared to control groups. The results underscore its potential as a cognitive enhancer.

Antimicrobial and Anti-inflammatory Properties

Although primarily studied for its neuropharmacological effects, there is emerging evidence of its antimicrobial and anti-inflammatory properties. For instance, derivatives of similar compounds have shown efficacy in inhibiting inflammatory cytokine production in various experimental models .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions. A common method involves the use of lithium aluminum hydride as a reducing agent in tetrahydrofuran, optimizing for high yield and enantiomeric purity. The steps typically include:

  • Formation of the Propanoic Acid Backbone : Utilizing appropriate starting materials to construct the propanoic acid structure.
  • Piperidine Ring Formation : Introducing the piperidine moiety through cyclization reactions.
  • Reduction : Applying lithium aluminum hydride to reduce intermediates to obtain the final product.

Research Findings

Recent studies have highlighted the compound's potential applications beyond its initial antimalarial context:

Study Focus Findings
Neuropharmacological EffectsImproved cognitive function in animal models; potential treatment for anxiety and depression.
Anti-inflammatory ActivityInhibition of cytokine production in LPS-induced inflammation models .
Synthesis OptimizationHigh yield synthesis methods established for large-scale production.

Q & A

Basic: What are the critical steps for synthesizing 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride with high purity?

Answer:
The synthesis typically involves:

  • Multi-step organic reactions : Initial acetylation or amidation of precursor molecules, followed by piperidine ring functionalization. For example, coupling 4-(aminomethyl)piperidine with a propanoic acid derivative under controlled pH and temperature .
  • Purification : Column chromatography (silica gel) or recrystallization using ethanol/water mixtures to isolate the dihydrochloride salt .
  • Analytical validation : Confirm purity (>98%) via HPLC (C18 column, methanol/water mobile phase) and NMR (e.g., ¹H NMR for amine proton signals at δ 2.8–3.2 ppm) .

Advanced: How can structural modifications of the piperidine ring alter the compound's biological activity?

Answer:
Comparative studies of analogs reveal:

Structural Feature Impact on Activity Reference
Piperidine substitution at C4Enhances receptor binding affinity due to steric compatibility with hydrophobic pockets .
Longer carbon chains (e.g., butanoic acid derivatives)Reduced solubility but improved membrane permeability .
Methylation of the piperidine nitrogenDecreases cationic charge, altering ion-channel interactions .

These findings suggest iterative SAR studies using computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) are critical .

Basic: Which analytical techniques are essential for confirming structural integrity?

Answer:

  • NMR Spectroscopy : ¹³C NMR to verify the propanoic acid backbone (e.g., carbonyl carbon at ~170 ppm) and piperidine ring geometry .
  • HPLC-MS : To detect impurities (<2%) and confirm molecular weight (e.g., [M+H]⁺ at m/z 293.2) .
  • Titration : Non-aqueous titration with sodium methoxide to quantify free amine content .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:
Discrepancies often arise from:

  • Varied assay conditions (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., positive controls like GABA receptor agonists) .
  • Impurity profiles : Use orthogonal techniques (e.g., LC-MS/MS) to rule out contaminant interference .
  • Species-specific receptor isoforms : Validate findings across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) .

Advanced: What methodologies elucidate the compound's mechanism of action in neurological studies?

Answer:

  • Radioligand displacement assays : Compete with ³H-labeled neurotransmitters (e.g., serotonin or dopamine) to identify receptor targets .
  • Electrophysiology : Patch-clamp recordings to assess ion-channel modulation (e.g., K⁺ or Ca²⁺ currents) .
  • Metabolic profiling : LC-MS-based metabolomics to track downstream effects on neurotransmitter synthesis (e.g., glutamate/GABA ratios) .

Basic: What storage conditions preserve the compound's stability?

Answer:

  • Store in airtight, light-resistant containers at 4°C (short-term) or -20°C (long-term) to prevent hydrolysis of the dihydrochloride salt .
  • Monitor moisture content via Karl Fischer titration; maintain relative humidity <30% .

Advanced: How can yield optimization in multi-step synthesis address side reactions?

Answer:

  • Stepwise optimization : Use design of experiments (DoE) to adjust reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during intermediate steps .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy to detect byproducts (e.g., dimerization) early .

Advanced: How to validate analytical specificity in complex biological matrices?

Answer:

  • Spiked recovery assays : Add known concentrations to plasma or tissue homogenates; quantify recovery rates (target: 90–110%) .
  • Cross-validation : Compare HPLC-UV with LC-MS/MS for consistency in retention times and fragmentation patterns .
  • Matrix-matched calibration : Prepare standards in the same biological matrix to account for ion suppression/enhancement .

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